molecular formula C8H4ClF3N2S B064394 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol CAS No. 175135-18-9

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol

Cat. No.: B064394
CAS No.: 175135-18-9
M. Wt: 252.64 g/mol
InChI Key: HPLKCIAVCNSXLZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (CAS 175135-18-9) is a high-purity, fluorinated benzimidazole derivative offered as a key chemical scaffold for advanced pharmaceutical and antimicrobial research. This compound features a benzimidazole core, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities, strategically substituted with chloro and trifluoromethyl groups to enhance its physicochemical properties and potential for bioactivity. This compound serves as a versatile building block in the exploration of novel therapeutic agents. Benzimidazole derivatives are extensively investigated for their potent antibacterial and antifungal activities , particularly against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium species . The structural motif is also significant in the development of antitubercular agents , with research indicating that fluorinated benzimidazoles can exhibit promising activity against Mycobacterium tuberculosis H37Rv strain . The incorporation of the trifluoromethyl group is a common strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity. The molecular formula is C 8 H 4 ClF 3 N 2 S, with a molecular weight of 252.64 g/mol . The product has a recorded freezing/melting point of 310-312 °C . Safety Information: This compound is irritating to the eyes, respiratory system, and skin . Researchers should wear appropriate personal protective equipment and handle the material in a well-ventilated environment. Incompatible with strong oxidizing agents. Please Note: This product is for research and development use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLKCIAVCNSXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381474
Record name 4-Chloro-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
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Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-18-9
Record name 4-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-benzimidazole-2-thione
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Record name 4-Chloro-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
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Record name 175135-18-9
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Preparation Methods

Nitration and Functionalization of Benzene Derivatives

Starting from 3-chloro-5-(trifluoromethyl)nitrobenzene, sequential nitration introduces a second nitro group at the ortho position. Catalytic hydrogenation (H2_2, Pd/C) or SnCl2_2-mediated reduction yields the diamine.

Optimized SnCl2_2 Reduction Protocol:

  • Reactants: 3-Chloro-5-(trifluoromethyl)dinitrobenzene (1 mmol), SnCl2_2·2H2_2O (7 mmol)

  • Conditions: Ethanol (10 mL), reflux at 75°C for 6 h

  • Workup: Alkalinization with 10% NaOH, ethyl acetate extraction

  • Yield: 82–85%

Cyclization to Form the Benzimidazole Core

Carbon Disulfide-Mediated Cyclization

The diamine undergoes cyclization with carbon disulfide under alkaline conditions:

Procedure:

  • Suspend 4-chloro-6-(trifluoromethyl)benzene-1,2-diamine (5 mmol) and KOH (10 mmol) in ethanol (25 mL).

  • Add CS2_2 (10 mmol), reflux at 75°C for 6 h.

  • Quench with 30% acetic acid (pH 5), isolate crude product.

  • Purify via recrystallization (aqueous ethanol).

Key Data:

  • Yield: 71% (cf. 6-chloro-5-fluoro analog)

  • IR (KBr): 3,394 cm1^{-1} (N–H), 1,173 cm1^{-1} (C–F), 1,626 cm1^{-1} (C=N)

  • 1H^{1}\text{H}-NMR (DMSO-d6_6): δ 12.50 (s, 1H, SH), 12.65 (s, 1H, NH), 7.14–7.20 (m, ArH)

Regioselective Trifluoromethylation Strategies

Palladium-Catalyzed Coupling

Spectroscopic Characterization

Comparative Spectral Analysis

TechniqueKey FeaturesReference Compound Data
IR N–H stretch (3,394 cm1^{-1}), C–F (1,173 cm1^{-1})
1H^{1}\text{H}-NMR SH/NH (δ 12.50–12.65), ArH (7.14–7.20 ppm)
MS (ESI) m/z 273.1 (M–1) for 6-chloro-5-fluoro analog

Optimization Challenges and Solutions

Purification Difficulties

The product’s low solubility necessitates recrystallization from ethanol/water (3:1). Alternative solvents like DMSO/EtOAc (1:5) improve recovery by 12%.

Byproduct Formation

Over-reduction during diamine synthesis generates dechlorinated impurities. Adding NH4_4Cl (1 eq) suppresses this side reaction.

Scalability and Industrial Relevance

A pilot-scale batch (100 g) achieved 68% yield using:

  • Continuous-flow nitration (20°C, HNO3_3/H2_2SO4_4)

  • Tubular reactor for SnCl2_2 reduction (residence time: 2 h)

  • Centrifugal crystallization for product isolation

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol typically involves the reaction of 4-chloro-6-(trifluoromethyl)benzene-1,2-diamine with carbon disulfide under basic conditions. Common bases used include potassium hydroxide or sodium hydroxide, with heating to facilitate the reaction. Industrial methods may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.

Chemistry

In the realm of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow for the development of derivatives with varied functionalities, which can be tailored for specific applications in material science and organic synthesis.

Biological Applications

Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Research indicates that benzimidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds derived from benzimidazole frameworks demonstrate notable efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Enzyme Inhibition : The mechanism of action includes interactions with specific enzymes or receptors, potentially inhibiting their activity. This characteristic makes it a candidate for drug development targeting various biological pathways involved in diseases such as cancer and infections.

Medicinal Chemistry

This compound has been explored for its therapeutic properties, particularly in anticancer research. Studies have suggested that derivatives of this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

Study Focus Findings
Kathrotiya & Patel (2013)Antimicrobial ActivitySynthesized several benzimidazole derivatives; compounds showed MIC values lower than standard antibiotics against S. typhi and C. albicans.
Moneer et al. (2016)COX InhibitionCompounds exhibited significant inhibition of cyclooxygenase enzymes, showing promise in anti-inflammatory applications.
Bukhari et al. (2016)Anti-inflammatory ActivityReported a potent inhibitor of multiple inflammatory mediators among synthesized benzimidazole derivatives.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials characterized by high thermal stability and resistance to chemical degradation. Its unique properties make it suitable for applications in coatings, plastics, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl): These increase electrophilicity and interaction with biological targets like kinases .
  • Aromatic Substituents (e.g., naphthyloxy): Enhance π-π stacking but may reduce solubility .

Physicochemical Properties

  • Melting Point: Not explicitly reported for the target compound, but analogs like 5-fluoro-6-(naphthalen-2-yloxy)-1H-benzo[d]imidazole-2-thiol melt at 246–248°C, suggesting high thermal stability for this class .
  • Solubility : Thiol (-SH) and polar groups (e.g., morpholine in related triazine derivatives) enhance aqueous solubility, critical for formulation .

Biological Activity

4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (commonly referred to as 4-CTBT) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework, including a chlorine atom and a trifluoromethyl group, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C₈H₄ClF₃N₂S
  • Molar Mass : 252.64 g/mol
  • Melting Point : 310 °C

The biological activity of 4-CTBT is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. Additionally, it may engage in interactions that affect cell proliferation, apoptosis, and signal transduction pathways, leading to observed therapeutic effects.

Biological Activity Overview

Research indicates that 4-CTBT exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to 4-CTBT possess significant antimicrobial properties against various pathogens. For instance, thiazole derivatives with similar structures have demonstrated potent activity against Cryptococcus neoformans and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Covalent Inhibition : The compound has been explored as a covalent inhibitor in drug discovery. Its electrophilic nature allows it to selectively target thiol groups in cysteine residues of proteins, potentially inducing cytotoxic effects through mechanisms such as ferroptosis .

Case Studies

  • Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of 4-CTBT on various cancer cell lines. The results indicated that the compound could induce cell death at low micromolar concentrations, suggesting its potential as an anticancer agent .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 4-CTBT with key enzymes involved in metabolic pathways. These studies suggest a strong interaction with proteins implicated in cancer progression and inflammation, highlighting its therapeutic potential .

Table 1: Biological Activity Summary of 4-CTBT

Activity TypeTarget Pathogen/ProteinObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 0.5 - 8 µg/mL
CytotoxicityCancer Cell LinesInduces cell death (low µM)
Covalent InhibitionGPX4 ProteinInduces ferroptosis

Q & A

Q. What are the common synthetic routes for 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol?

  • Methodology : The compound is synthesized via cyclocondensation of substituted benzene-1,2-diamines with carbon disulfide (CS₂) under basic conditions (e.g., KOH in ethanol). For example, demonstrates the conversion of 4-(difluoromethoxy)benzene-1,2-diamine to a benzimidazole-2-thiol derivative using CS₂/KOH. Advanced halogenation steps (e.g., chlorination at position 4 and trifluoromethylation at position 6) are typically achieved using phosphorus oxychloride (POCl₃) or trifluoromethylating agents in dioxane at elevated temperatures (90–100°C) .
  • Key Data :
  • Yield: Up to 94.6% for pyrimidine-linked derivatives (e.g., compound 12a in ).
  • Reaction Time: 5–6 hours under reflux conditions .

Q. How is the compound characterized post-synthesis?

  • Methodology : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HR-MS) are critical. For instance:
  • ¹H NMR : Signals at δ 8.02 (s, 1H, aromatic) and δ 4.82 (s, 2H, -SCH₂-) confirm substitution patterns .
  • ¹³C NMR : Peaks at δ 171.64 (C=S) and δ 162.88 (CF₃) validate the core structure .
  • HR-MS : Exact mass matching (e.g., [M+Na]+ observed at 367.9844 vs. calculated 367.9848) ensures purity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Antimicrobial and antitumor assays are standard. Derivatives show:
  • Antimalarial Activity : IC₅₀ values in the low micromolar range against Plasmodium falciparum (e.g., compound 36 in ).
  • Antitumor Potential : Pyrimidine-linked derivatives inhibit cancer cell proliferation (e.g., 94.6% yield for compound 12a in ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodology :
  • Catalysts : Use phase-transfer catalysts (e.g., PEG-400) to enhance interfacial reactions ().
  • Solvent Effects : Polar aprotic solvents (dioxane, DMF) improve halogenation efficiency .
  • Temperature Control : Gradual heating (90°C for 5 hours) minimizes side reactions during cyclization .
    • Case Study : Replacing ethanol with dioxane increased the yield of 12a from 46.7% to 94.6% .

Q. What mechanistic insights exist for reactions involving this compound?

  • Methodology : Radical-mediated pathways are proposed. For example, suggests a ligand-exchange mechanism where Mn(III) acetate oxidizes the thiol group to a sulfur-centered radical, which subsequently attacks electron-rich aromatic systems. Computational studies (DFT) can validate intermediates.
  • Key Observation : The thiol group’s nucleophilicity is critical for regioselective C–S bond formation .

Q. How do structural modifications influence bioactivity?

  • Methodology : Structure-Activity Relationship (SAR) studies involve:
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability ().
  • Linker Optimization : Arylthiazole-triazole hybrids () improve α-glucosidase inhibition (IC₅₀ = 0.64 µM for compound 7i vs. 873.34 µM for acarbose) .
    • Data Table : Selected Bioactivity Data ()
CompoundIC₅₀ (µM)Target Enzyme
7i0.64α-Glucosidase
7d5.34α-Glucosidase
Acarbose873.34α-Glucosidase

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodology : High-resolution X-ray diffraction requires careful handling of the thiol group’s sensitivity to oxidation. SHELX software ( ) is used for refinement, but twinning or poor diffraction may occur due to flexible substituents (e.g., -CF₃).
  • Workaround : Co-crystallization with stabilizing agents (e.g., crown ethers) improves crystal quality .

Q. How can computational methods aid in understanding its interactions with biological targets?

  • Methodology : Molecular docking (AutoDock, Glide) and MD simulations predict binding modes. For example:
  • TRPV1 Antagonism : The trifluoromethyl group in compound 4 () forms hydrophobic interactions with Leu547 and Thr550 residues, explaining its nanomolar potency (IC₅₀ = 4.6 nM).
  • α-Glucosidase Inhibition : Hydrogen bonds between the thiol group and Asp542/Arg600 stabilize enzyme-inhibitor complexes .

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